1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context of 1,2,3-Triazole Research
The 1,2,3-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Early work focused on the unsubstituted triazole core, with the Banert cascade and Huisgen cycloaddition emerging as foundational synthetic routes. The latter method, a thermal 1,3-dipolar cycloaddition between azides and alkynes, initially suffered from regioselectivity challenges until the advent of metal-catalyzed variants. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), reported in the early 2000s, revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted products under mild conditions.
Subsequent decades saw systematic exploration of triazole substitutions to enhance pharmacological and material properties. The introduction of carboxylic acid groups at the C4 position, as seen in this compound, arose from efforts to improve aqueous solubility and hydrogen-bonding capacity. Methoxyaryl substitutions, such as the 4-methoxyphenylmethyl group, were later incorporated to modulate electronic properties and metabolic stability. These innovations transformed triazoles from mere synthetic curiosities into privileged scaffolds for drug discovery.
Emergence of Substituted Triazole Carboxylic Acids in Chemical Biology
Substituted triazole carboxylic acids occupy a critical niche in chemical biology due to their dual functionality: the triazole ring serves as a bioisostere for amide bonds, while the carboxylic acid group enables pH-dependent solubility and metal coordination. The methoxyphenylmethyl substituent in this compound further enhances lipophilicity, facilitating membrane permeability—a key consideration in central nervous system-targeted therapeutics.
Recent advances in decarboxylative triazolation have streamlined access to such derivatives. For example, photocatalytic methods employing acridine catalysts allow direct coupling of carboxylic acids with alkynes and azides, bypassing prefunctionalization steps. This tricomponent approach has been successfully applied to peptide substrates, enabling site-specific triazole incorporation without protecting group strategies. The table below summarizes key synthetic routes to triazole carboxylic acids:
| Method | Catalyst | Substrate Scope | Yield Range |
|---|---|---|---|
| Huisgen Cycloaddition | Thermal | Terminal alkynes, aryl azides | 40–70% |
| CuAAC | Cu(I) | Broad alkynes/azides | 75–95% |
| Decarboxylative Triazolation | Acridine/Cu(I) | Carboxylic acids, alkynes | 60–93% |
Rationale for Academic Interest in the Compound
Academic interest in this compound stems from three primary factors:
- Bioisosteric Potential : The triazole ring’s ability to mimic amide bonds while resisting enzymatic degradation makes it invaluable in peptidomimetic design. For instance, triazole-containing analogues of antimicrobial peptides have demonstrated enhanced stability against proteases.
- Materials Science Applications : The compound’s rigid, planar structure and capacity for π-π stacking facilitate its use in metal-organic frameworks (MOFs) and conductive polymers. Methoxy groups further enable tunable crystallinity through steric and electronic effects.
- Synthetic Versatility : The carboxylic acid moiety permits diverse derivatization, including esterification, amidation, and coordination complex formation. This flexibility supports applications ranging from organocatalysts to fluorescent probes.
Scope and Organization of the Research Outline
This review systematically examines this compound through four analytical lenses:
- Structural and Electronic Properties : Computational modeling of frontier molecular orbitals and hydrogen-bonding networks.
- Synthetic Methodologies : Comparative analysis of cycloaddition versus decarboxylative routes.
- Biological Relevance : Mechanistic studies on antimicrobial and enzyme inhibitory activities.
- Technological Applications : Performance in photovoltaic devices and polymer composites.
Subsequent sections will elaborate on these themes, integrating experimental data and theoretical insights to delineate the compound’s multifaceted roles in contemporary chemistry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTIKNUZLFXZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent
Mode of Action
For example, in the case of electrophilic aromatic substitution reactions of benzene derivatives, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring.
Biochemical Pathways
For instance, a compound with a similar structure, 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has been reported to hydrolyze the second messenger cAMP, a key regulator of many important physiological processes.
Result of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent, which could lead to various cellular effects.
Biological Activity
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as "triazole compound") is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, synthesizing data from various studies, and presenting case studies that illustrate its potential applications in medicinal chemistry.
- Molecular Formula : C11H11N3O3
- Molecular Weight : 233.22 g/mol
- Melting Point : 179–180 °C
- IUPAC Name : 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Antiproliferative Activity
Recent studies have demonstrated that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1H-1,2,3-triazole have shown comparable potency to established chemotherapeutic agents like doxorubicin. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by morphological changes such as membrane blebbing and chromatin condensation .
Table 1: Antiproliferative Activity of Triazole Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Compound | K-562 (Leukemia) | 5.0 | Induces apoptosis |
| Triazole Derivative A | MOLT-4 | 4.5 | DNA damage induction |
| Doxorubicin | K-562 | 0.5 | DNA intercalation |
Xanthine Oxidase Inhibition
Another significant activity of the triazole compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibitors of XO are valuable in treating gout and other hyperuricemic conditions. Studies have shown that certain derivatives of triazoles can inhibit XO activity in the submicromolar range, suggesting their potential as therapeutic agents for managing uric acid levels .
Table 2: Xanthine Oxidase Inhibition Potency
| Compound | IC50 (nM) | Type of Inhibition |
|---|---|---|
| Triazole Compound | 150 | Mixed-type |
| Febuxostat (Standard) | 100 | Competitive |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds and tested their efficacy against various leukemia cell lines. The results indicated that the triazole compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Xanthine Oxidase Inhibition
Another investigation evaluated the xanthine oxidase inhibitory activity of several triazole derivatives. The study demonstrated that the compound not only inhibited XO effectively but also showed a favorable pharmacokinetic profile, making it a candidate for further development as a gout treatment .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituents on the triazole ring significantly influence electronic properties, solubility, and biological activity:
Physical and Spectral Properties
Melting Points and Stability
Spectral Data
Q & A
Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis of triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For this compound, a modified route could involve:
- Step 1 : Reacting 4-methoxybenzyl azide with a propargyl derivative (e.g., methyl propiolate) under Cu(I) catalysis to form the triazole core.
- Step 2 : Hydrolysis of the ester group to yield the carboxylic acid functionality.
- Key considerations : Optimize reaction temperature (60–80°C) and solvent (t-BuOH/H₂O mixtures) to enhance regioselectivity and yield .
Q. How can researchers characterize the physicochemical properties of this compound?
Essential characterization methods include :
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxyphenyl and methyl group positions).
- X-ray crystallography : Resolve the crystal structure to validate regiochemistry (e.g., 1,4-disubstituted triazole) .
- Melting point analysis : Reported melting point is 212–213°C (from analogous triazole-carboxylic acids) .
- HPLC/MS : Assess purity and molecular weight (theoretical MW: 261.26 g/mol).
Q. How can solubility limitations of this compound be addressed in biological assays?
Methodological strategies :
- Co-solvents : Use DMSO or PEG-400 at ≤5% v/v to maintain compound stability while enhancing aqueous solubility .
- Prodrug design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at the 4-methoxyphenyl moiety .
Q. What computational tools are recommended to predict the compound’s binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinases).
- MD simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories.
- ADMET prediction : Tools like SwissADME can forecast bioavailability and toxicity profiles .
Q. How should researchers resolve contradictory data on the compound’s enzyme inhibition potency?
Analytical workflow :
- Standardize assay conditions : Control pH, temperature, and ionic strength (e.g., PBS buffer, 37°C).
- Validate enzyme sources : Use recombinant proteins (≥95% purity) to minimize batch variability.
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using GraphPad Prism.
- Cross-validate : Compare results with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .
Future Directions
- Mechanistic studies : Elucidate the role of the methoxyphenyl group in target selectivity using site-directed mutagenesis .
- Crystallographic analysis : Co-crystallize the compound with its target enzyme to identify critical binding residues .
- In vivo models : Evaluate pharmacokinetics in rodent studies, focusing on bioavailability and metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
